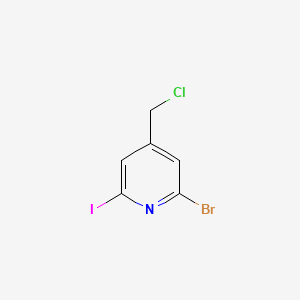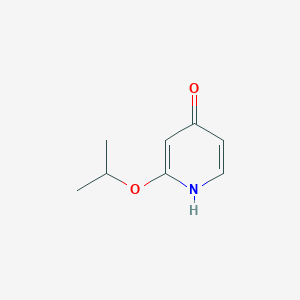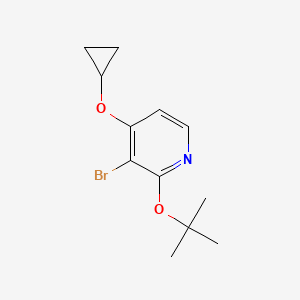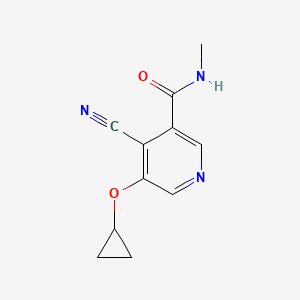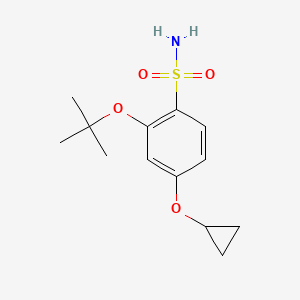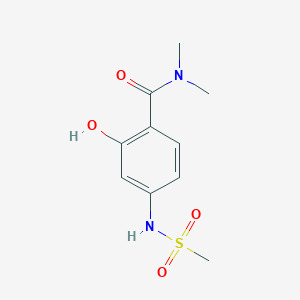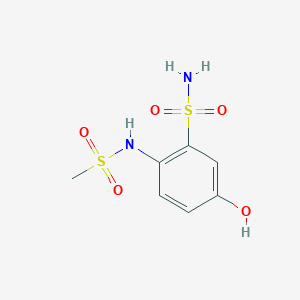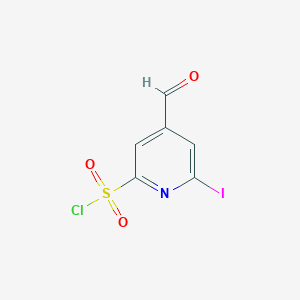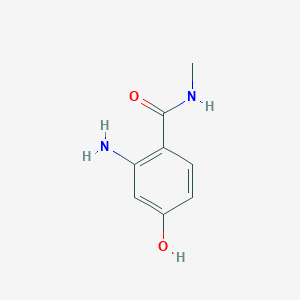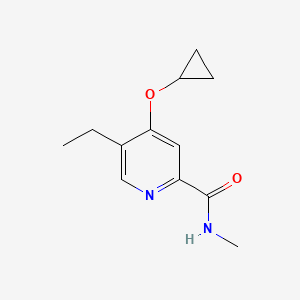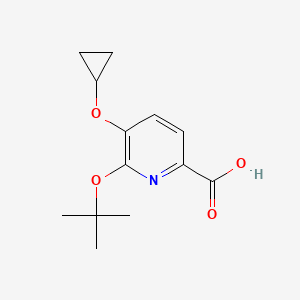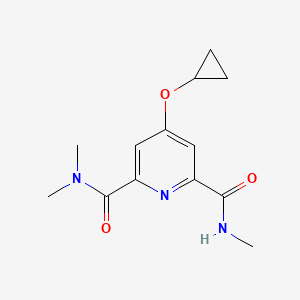
4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is part of the pyridine-2,6-dicarboxamide family, which is known for its significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing applications .
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide typically involves condensation reactions. These reactions often use pyridine-2,6-dicarboxylic acid, pyridine-2,6-dicarbonyl dichloride, or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors . The reaction conditions may vary, but they generally involve the use of solvents like ethanol or methanol and catalysts to facilitate the condensation process.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include copper (II) acetate monohydrate, pyridine, and perchlorate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with copper (II) acetate monohydrate can lead to the formation of tricopper (II) complexes .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used in coordination chemistry and the stabilization of reactive species . In biology and medicine, it is used for synthetic modeling of metalloenzyme active sites . Additionally, it has applications in catalytic organic transformations and sensing as well as recognition applications .
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide involves its interaction with molecular targets and pathways in coordination chemistry. The compound’s structure allows it to form stable complexes with metal ions, which can then participate in various catalytic and stabilization processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide include other pyridine-2,6-dicarboxamide derivatives such as 2,6-bis(pyrazine-2-carboxamido)pyridine and 2,6-bis(pyridine-2-carboxamido)pyridine . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity.
Eigenschaften
Molekularformel |
C13H17N3O3 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-N,6-N,6-N-trimethylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)10-6-9(19-8-4-5-8)7-11(15-10)13(18)16(2)3/h6-8H,4-5H2,1-3H3,(H,14,17) |
InChI-Schlüssel |
JNXWRGUDRYWSGW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NC(=CC(=C1)OC2CC2)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


